4-Butyl-3,5-dimethylpyridine
Description
4-Butyl-3,5-dimethylpyridine is a pyridine derivative featuring a butyl group at the 4-position and methyl groups at the 3- and 5-positions of the aromatic ring. This substitution pattern confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry. The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes its use as a precursor in sulfonamide synthesis, where the pyridine core reacts with isocyanates to form biologically active sulfonamide derivatives . Key spectral data for this compound include:
Properties
CAS No. |
104178-93-0 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
4-butyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C11H17N/c1-4-5-6-11-9(2)7-12-8-10(11)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
DIEXAKYDSYMJGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=NC=C1C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3,5-dimethylpyridine can be achieved through various methods. One common approach involves the alkylation of 3,5-dimethylpyridine with butyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, facilitating the nucleophilic substitution reaction with the butyl halide.
Industrial Production Methods
In an industrial setting, the production of 4-Butyl-3,5-dimethylpyridine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3,5-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated, acylated, or sulfonylated pyridine derivatives.
Scientific Research Applications
4-Butyl-3,5-dimethylpyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Butyl-3,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of butyl and methyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Table 1: Substituent Effects on Key Properties
- Steric Hindrance: The methyl groups at the 3- and 5-positions in 4-chloro-3,5-dimethylpyridine significantly reduce reaction yields in C-N coupling (e.g., 80% yield for 4-methoxyaniline vs.
- Electronic Effects : The electron-donating methyl and butyl groups in 4-Butyl-3,5-dimethylpyridine enhance the electron density of the pyridine ring, contrasting with the electron-withdrawing N-oxide in 4-Methoxy-3,5-dimethylpyridine 1-Oxide, which alters its redox stability .
Spectral Data Comparison
Table 2: Key Spectral Peaks of Pyridine Derivatives
Research Findings and Implications
- Pharmaceutical Relevance : The butyl and methyl groups in 4-Butyl-3,5-dimethylpyridine improve lipophilicity, aiding membrane permeability in drug candidates .
- Synthetic Challenges : Steric hindrance limits its utility in coupling reactions, necessitating optimized conditions (e.g., bulky ligands or elevated temperatures) .
- Regulatory Considerations : Analogous compounds like 4-Methoxy-3,5-dimethylpyridine 1-Oxide are monitored as impurities in APIs like omeprazole, requiring purity ≥95% for compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
